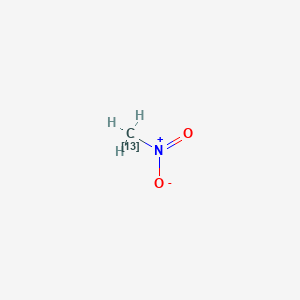

Nitromethane-13C

描述

Nitromethane-13C is an isotopically labeled compound where the carbon atom in nitromethane is replaced with the carbon-13 isotope. This compound has the chemical formula 13CH3NO2 and is used extensively in scientific research due to its unique properties. Nitromethane itself is a highly versatile and reactive chemical compound, characterized by the presence of a nitro group (-NO2) in its molecular structure .

准备方法

Synthetic Routes and Reaction Conditions: Nitromethane-13C can be synthesized through various methods. One common approach involves the reaction of 13C-labeled methanol with nitric acid. The reaction typically occurs under controlled conditions to ensure the incorporation of the carbon-13 isotope into the nitromethane molecule.

Industrial Production Methods: Industrial production of nitromethane involves the gas-phase nitration of propane with nitric acid at high temperatures (350–450 °C). This exothermic reaction produces nitromethane along with other nitroalkanes .

化学反应分析

Thermal Decomposition Pathways

Nitromethane-13C undergoes thermal decomposition through competing mechanisms influenced by temperature, pressure, and density:

Unimolecular C–N Bond Cleavage

Dominant at low pressures and densities (<30% compression):

-

Activation Energy : 52,700–53,300 cal/mol (220–223 kJ/mol) .

-

Products include methyl radicals (¹³CH₃) and nitrogen dioxide, which participate in secondary reactions like:

Intermolecular Hydrogen Transfer (Aci-Ion Formation)

Predominant under high pressure (>30% compression) and temperatures exceeding 2500 K:

-

Forms aci-ions (¹³CH₂NOOH), which decompose into:

-

This pathway dominates near Chapman–Jouget detonation conditions .

Oxidation Reactions

This compound reacts with strong oxidizing agents to form trinitromethane (nitroform):

Reduction Reactions

Catalytic hydrogenation or LiAlH₄ reduction yields methylamine:

Substitution Reactions

Nucleophilic substitution at the nitro group occurs with amines or hydroxide ions:

-

Reagents : Hydroxide ions (OH⁻), amines (RNH₂).

High-Pressure Reaction Kinetics

Molecular dynamics simulations reveal stochastic behavior under extreme conditions (14–28 GPa, 1450–1850 K):

| Parameter | Ignition Stage | Explosion Stage |

|---|---|---|

| Activation Energy (Eₐ) | 32.5 kcal/mol | 25.8 kcal/mol |

| Pre-exponential Factor | 1.2 × 10¹³ s⁻¹ | 3.4 × 10¹⁰ s⁻¹ |

| Activation Volume (Vₐ) | -2.5 cm³/mol | -1.8 cm³/mol |

Biological Interactions

In metabolic studies, ¹³C-labeled nitromethane traces carbon flux in:

-

Urea cycle : Incorporation into citrulline.

-

Bile acid synthesis : Formation of glycocholate.

Comparative Reaction Pathways

The dominant mechanism shifts with environmental conditions:

| Condition | Dominant Pathway | Key Product |

|---|---|---|

| Low density (ρ < 1.2 g/cm³) | C–N bond cleavage | ¹³CH₃ + NO₂ |

| High density (ρ > 1.5 g/cm³) | Aci-ion formation | ¹³CH₂O + HNO |

| Presence of NO inhibitors | Reduced chain propagation | CH₃ONO (methyl nitrite) |

Detonation Chemistry

Under detonation conditions (ρ ~2.2 g/cm³, T >4000 K):

This synthesis integrates findings from molecular dynamics simulations, kinetic studies, and isotopic tracing to elucidate the complex reactivity of this compound. For extended applications, consult experimental validations in .

科学研究应用

Nitromethane-13C is a stable isotope of nitromethane, a simple organic compound with the chemical formula . Due to its isotopic labeling, it is widely used in scientific research, enabling detailed studies in various fields. Nitromethane is a polar liquid commonly used as a solvent in a variety of industrial applications .

Scientific Research Applications

This compound is employed across various scientific disciplines due to its unique properties as a labeled isotope. Its applications span chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is used as a tracer in reaction mechanisms and kinetic studies. The isotope allows researchers to follow the compound through chemical reactions, providing insights into reaction pathways and rates. It is also used in Nuclear Magnetic Resonance (NMR) studies to understand solvent effects .

Biology

In biology, this compound is utilized in metabolic studies to trace carbon pathways. By incorporating -labeled nitromethane into biological systems, scientists can track the metabolism of the compound and its derivatives, enhancing the understanding of metabolic processes.

Medicine

In medicine, this compound is applied in the development of diagnostic techniques and drug metabolism studies. It can be used to synthesize labeled compounds for tracing drug metabolism pathways and for quality control and process optimization in pharmaceutical research. Nitromethane has been classified as possibly carcinogenic to humans.

Industry

作用机制

The mechanism by which nitromethane-13C exerts its effects involves the interaction of the nitro group with various molecular targets. For instance, nitromethane can bind covalently to the active center of enzymes such as histidase, leading to enzyme inactivation. This interaction is crucial for understanding the compound’s biological and chemical behavior .

相似化合物的比较

Nitroethane: Similar to nitromethane but with an ethyl group instead of a methyl group.

Nitropropane: Contains a propyl group and exhibits different physical and chemical properties.

Comparison:

Boiling Point: Nitromethane has a higher boiling point compared to nitroethane.

Density: Nitromethane is denser than nitroethane.

Energy Content: Nitromethane has a higher energy content, making it more suitable for applications requiring high energy output.

Nitromethane-13C stands out due to its isotopic labeling, which provides unique advantages in research applications, particularly in tracing and studying reaction mechanisms and metabolic pathways.

生物活性

Nitromethane-13C () is a stable isotope-labeled compound that serves as a valuable tracer in metabolic studies. Its biological activity has been investigated in various contexts, particularly concerning its effects on cellular metabolism, toxicity, and potential carcinogenicity. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.

1. Metabolic Tracing and Cellular Impact

This compound is primarily utilized in metabolic flux analysis due to its ability to trace carbon pathways in biological systems. Research indicates that the incorporation of 13C-labeled compounds allows for detailed tracking of metabolic processes in human cells and tissues.

1.1 Case Studies on Metabolic Pathways

A significant study employed global 13C tracing to analyze metabolism in intact human liver tissue. The results demonstrated that approximately one-third of the metabolites synthesized during a 2-hour labeling period showed detectable 13C enrichment, which increased to nearly half after 24 hours. Key metabolic pathways, including bile acid synthesis and the urea cycle, were confirmed through the detection of specific 13C-labeled metabolites (e.g., glycocholate and citrulline) .

| Metabolite | Pathway | Observation |

|---|---|---|

| Glycocholate | Bile Acid Synthesis | 13C incorporation observed |

| Citrulline | Urea Cycle | Evidence of nitric oxide synthase activity |

| Beta-hydroxybutyrate | Ketone Body Synthesis | Ongoing synthesis confirmed |

2. Toxicological Profile

Nitromethane has been studied for its toxicological effects, particularly through inhalation exposure studies in animal models. These studies have revealed significant health impacts associated with nitromethane exposure.

2.1 Inhalation Studies

In a 13-week inhalation study involving Fischer 344/N rats and B6C3F1 mice, exposure to nitromethane resulted in various adverse effects, including increased tumor incidence in specific organs and signs of liver damage. Notably, hepatocellular adenomas were observed in female mice, indicating potential carcinogenic properties .

| Species | Exposure Concentration (ppm) | Observed Effects |

|---|---|---|

| Male Mice | 188 - 750 | Increased Harderian gland tumors |

| Female Mice | 188 - 750 | Hepatocellular adenomas |

| Rats | 94 - 375 | Olfactory epithelial degeneration |

3. Neurological Effects

Prolonged exposure to nitromethane has been linked to neurological disorders. A case study reported severe peripheral neuropathy in workers with chronic exposure, highlighting the compound's potential neurotoxic effects .

3.1 Mechanistic Insights

The mechanism behind nitromethane's neurotoxicity may involve oxidative stress and disruption of neurotransmitter systems. Studies have shown alterations in acetylcholine esterase activity following nitromethane administration, which could contribute to neurological dysfunction .

4. Carcinogenic Potential

The International Agency for Research on Cancer (IARC) classifies nitromethane as a possible human carcinogen (Group 2B). Animal studies have provided evidence for its carcinogenicity, particularly through inhalation routes . Notably, nitromethane exposure has been associated with increased incidences of tumors in multiple organ systems.

5. Conclusion

This compound serves as an important tool for studying metabolic pathways while also raising concerns regarding its toxicity and potential carcinogenicity. Ongoing research is essential to fully elucidate its biological effects and mechanisms of action, particularly regarding long-term exposure outcomes.

常见问题

Basic Research Questions

Q. How is Nitromethane-13C synthesized for isotopic labeling in metabolic studies?

this compound is synthesized via isotopic enrichment techniques, typically using precursors like methyl-13C-D3 iodide (13CD3I) or other 13C-labeled intermediates. The process involves nucleophilic substitution or catalytic deuteration to introduce the 13C isotope while maintaining chemical integrity. Purification steps, such as distillation or chromatography, ensure >99% isotopic purity. Researchers must validate synthesis success using nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Q. What analytical techniques confirm the isotopic purity and chemical integrity of this compound?

Isotopic purity is confirmed via 13C NMR (δ ~100 ppm for the labeled carbon) and high-resolution mass spectrometry (HRMS) to detect isotopic peaks. Quantitative 1H/13C NMR integration and elemental analysis (±0.4% tolerance) verify chemical composition. For trace impurities, gas chromatography coupled with MS (GC-MS) is employed. Researchers should cross-reference data with databases like NIST Chemistry WebBook for validation .

Q. What are the primary applications of this compound in studying microbial metabolism?

this compound is used in 13C metabolic flux analysis (MFA) to trace carbon flow in central metabolic pathways (e.g., glycolysis, TCA cycle). By culturing microorganisms with 13C-labeled substrates, researchers quantify intracellular fluxes via isotopic enrichment patterns in metabolites, measured via NMR or MS. This method reveals pathway activity under varying conditions (e.g., stress, genetic modifications) .

Advanced Research Questions

Q. How can researchers optimize experimental parameters when using this compound in metabolic flux analysis?

Key parameters include:

- Substrate concentration : Ensure non-limiting, non-toxic levels (e.g., 0.5–2 mM) to avoid metabolic bottlenecks.

- Sampling timepoints : Capture isotopic steady-state (typically 2–3 generations) or dynamic labeling (early timepoints for pathway kinetics).

- Computational modeling : Use tools like OpenFlux or INCA to integrate MS/NMR data with stoichiometric models. Calibrate models with null-space analysis to resolve underdetermined fluxes .

Q. How should discrepancies between expected and observed 13C isotopic labeling patterns be resolved?

- Cross-validation : Replicate experiments under identical conditions.

- Instrument recalibration : Verify NMR/MS accuracy with certified standards (e.g., 13C-glucose).

- Alternative substrates : Test with other 13C-labeled compounds to isolate pathway-specific effects.

- Model refinement : Apply statistical tools (e.g., Monte Carlo sampling) to assess flux uncertainty and identify conflicting nodes .

Q. What computational tools integrate 13C labeling data from this compound to model metabolic networks?

Software like INCA (Isotopomer Network Compartmental Analysis) and 13CFLUX2 use isotopomer balancing to calculate fluxes from MS/NMR data. Machine learning algorithms (e.g., random forests) can predict flux distributions under untested conditions. Researchers must validate models with experimental knockout strains or isotopic tracer swaps .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Ventilation : Use fume hoods due to volatility and toxicity.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Keep in flame-resistant cabinets away from oxidizers.

- Disposal : Follow hazardous waste guidelines (e.g., neutralization with alkaline solutions) .

Q. Methodological Best Practices

Q. How can reproducibility be ensured in studies using this compound?

Document all synthesis steps, analytical parameters (e.g., NMR pulse sequences, MS ionization settings), and growth conditions (e.g., media pH, temperature). Share raw data and code for flux analysis in repositories like GitHub or Zenodo. Reference primary literature for isotopic validation protocols .

Q. What interdisciplinary skills are critical for advanced 13C metabolic flux studies?

Researchers must integrate:

- Analytical chemistry : Proficiency in NMR/MS operation.

- Microbiology : Aseptic culturing and quench techniques for metabolite extraction.

- Bioinformatics : Competence in Python/R for data modeling. Collaboration across these fields mitigates technical gaps and enhances data interpretation .

Q. What recent advancements enhance the utility of this compound in research?

属性

IUPAC Name |

nitro(113C)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NO2/c1-2(3)4/h1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGJENNIWJXYER-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452405 | |

| Record name | Nitromethane-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.033 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32480-00-5 | |

| Record name | Nitromethane-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32480-00-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。